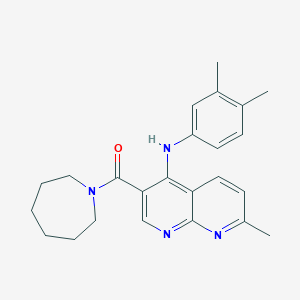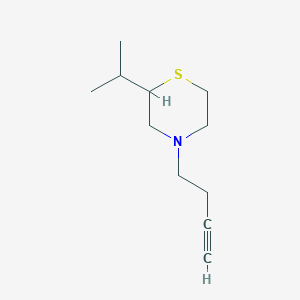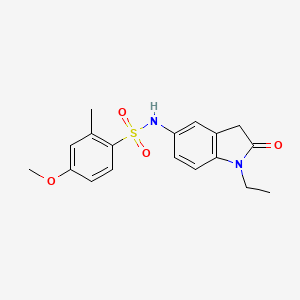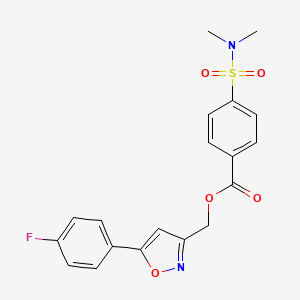
N-(isoxazol-4-yl)-2,5-dimethylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They have been the subject of research in medicinal chemistry over the past decades due to their wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
Isoxazoles can be synthesized through various methods. Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Molecular Structure Analysis
The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .
Chemical Reactions Analysis
The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .
Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazole compounds can vary greatly depending on their specific structure. For example, the compound “N-(Isoxazol-4-yl)pivalimidamide” has a molecular weight of 167.21 g/mol .
科学的研究の応用
Chemistry and Synthesis
N-(isoxazol-4-yl)-2,5-dimethylfuran-3-carboxamide and related compounds have been a subject of interest due to their diverse chemical properties and potential applications in various fields. The synthesis and modification of isoxazole derivatives, including those with furan rings, are key areas of research. Studies have shown that isoxazoles can be chemically modified to produce compounds with varying biological activities. For instance, the synthesis of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate demonstrates the chemical versatility of isoxazole compounds (Yu et al., 2009). Furthermore, the development of bimetallic composite catalysts using isoxazole derivatives highlights the role of these compounds in facilitating chemical reactions, particularly in aqueous media, which is crucial for environmentally friendly synthesis methods (Bumagin et al., 2019).
Biological Activities
Isoxazole derivatives, including this compound, have been investigated for their potential biological activities. Research has focused on their antimicrobial, antioxidant, and herbicidal properties. For example, certain isoxazole compounds have been found to exhibit promising antimicrobial and antioxidant activities, suggesting their potential in developing new therapeutic agents (Sindhe et al., 2016). Additionally, the synthesis of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides and their derivatives has shown significant herbicidal activity, indicating the potential use of isoxazole derivatives in agricultural applications (Hamper et al., 1995).
Antitumor and Antileukemic Activities
Isoxazole derivatives have also been studied for their antitumor and antileukemic activities. Compounds such as 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide have shown activity against malignant melanoma and leukemia in preclinical models. These studies contribute to understanding the potential therapeutic applications of isoxazole derivatives in oncology (Carter & Friedman, 1972).
Advanced Materials and Catalysis
The application of isoxazole derivatives extends beyond biology to materials science and catalysis. Isoxazoles have been used as ligands in the development of bimetallic catalysts for chemical synthesis, demonstrating the versatility of these compounds in various scientific fields (Bumagin et al., 2019).
作用機序
Target of Action
Isoxazoles are a class of compounds that have been found to exhibit a wide range of biological activities. They can interact with various targets in the body, depending on their specific structure and functional groups .
Mode of Action
The mode of action of isoxazoles can vary greatly depending on the specific compound and its targets. Some isoxazoles have been found to inhibit certain enzymes, while others may interact with receptors or other proteins .
Biochemical Pathways
Isoxazoles can affect various biochemical pathways. For example, some isoxazoles have been found to have anti-inflammatory effects, potentially by inhibiting the production of pro-inflammatory cytokines .
Pharmacokinetics
The pharmacokinetics of isoxazoles can also vary greatly depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the compound’s structure and functional groups .
Result of Action
The result of an isoxazole’s action can depend on its specific targets and mode of action. Some isoxazoles have been found to have analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Action Environment
The action of isoxazoles can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and activity. Additionally, the presence of other compounds or substances in the body can also influence the action of isoxazoles .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,5-dimethyl-N-(1,2-oxazol-4-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-6-3-9(7(2)15-6)10(13)12-8-4-11-14-5-8/h3-5H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSCLOKYXSMKNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CON=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B2536202.png)
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2536203.png)
![2-(2-Chlorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2536204.png)
![(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2536206.png)
![2-((7-acetyl-3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2536211.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2536212.png)


![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2536216.png)

![1-(2-Tert-butylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2536219.png)


![1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)urea](/img/structure/B2536225.png)